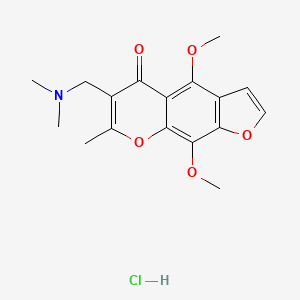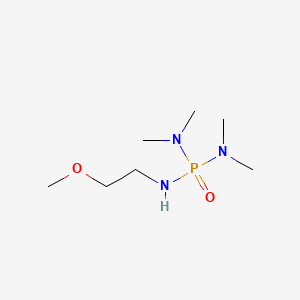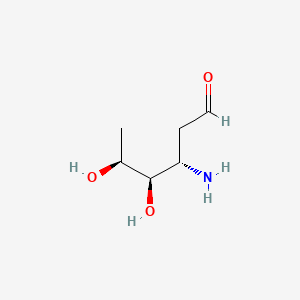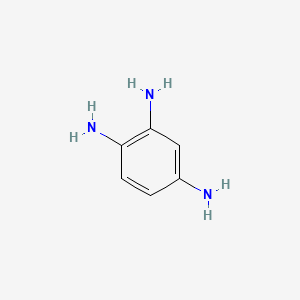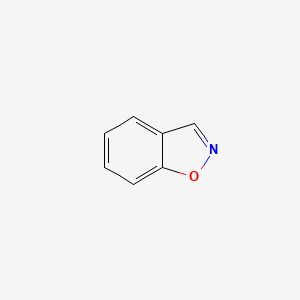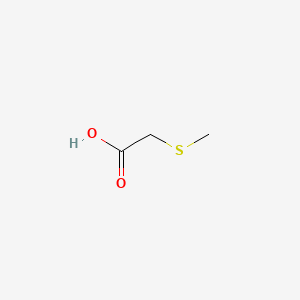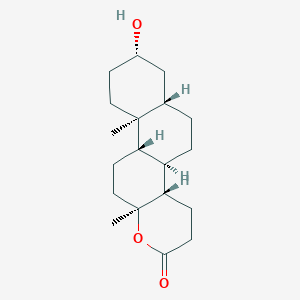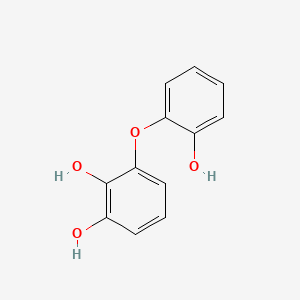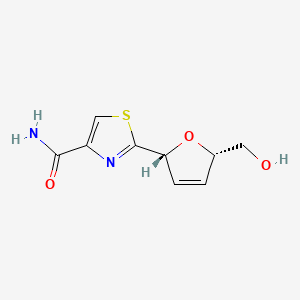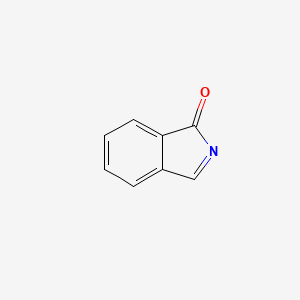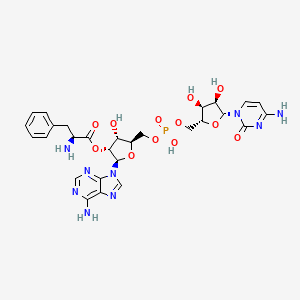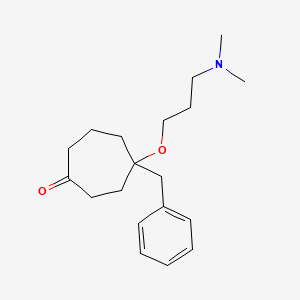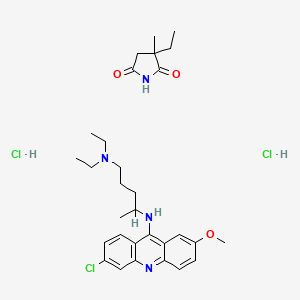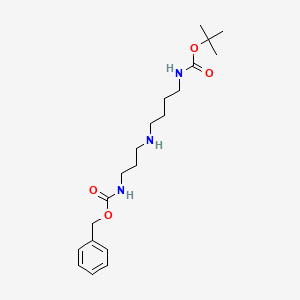
N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine is a synthetic derivative of spermidine, a naturally occurring polyamine. This compound is characterized by the presence of benzyloxycarbonyl and butoxycarbonyl protective groups attached to the spermidine molecule. These protective groups are often used in organic synthesis to prevent unwanted reactions at specific sites of the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine typically involves the protection of the amino groups of spermidine. The process begins with the reaction of spermidine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine to form N(1)-benzyloxycarbonylspermidine. This intermediate is then reacted with butoxycarbonyl chloride under similar conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine can undergo various chemical reactions, including:
Hydrolysis: The protective groups can be removed under acidic or basic conditions to yield spermidine.
Substitution: The compound can participate in nucleophilic substitution reactions where the protective groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Hydrolysis: Spermidine is the major product.
Substitution: Various substituted spermidine derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
科学的研究の応用
N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential modulator of polyamine metabolism.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Used in the production of polyamine derivatives for various applications.
作用機序
The mechanism of action of N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine involves its interaction with cellular polyamine pathways. The compound can be hydrolyzed to release spermidine, which then participates in various cellular processes such as DNA stabilization, protein synthesis, and cell growth. The protective groups can also modulate the compound’s interaction with enzymes and receptors, affecting its biological activity.
類似化合物との比較
Similar Compounds
- N(1)-Benzyloxycarbonylspermidine
- N(8)-Butoxycarbonylspermidine
- N(1)-Benzyloxycarbonyl-N(8)-acetylspermidine
Uniqueness
N(1)-Benzyloxycarbonyl-N(8)-butoxycarbonylspermidine is unique due to the presence of both benzyloxycarbonyl and butoxycarbonyl protective groups. This dual protection allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis. Additionally, the compound’s ability to modulate polyamine metabolism makes it a valuable tool in biological and medical research.
特性
CAS番号 |
68076-38-0 |
|---|---|
分子式 |
C20H33N3O4 |
分子量 |
379.5 g/mol |
IUPAC名 |
benzyl N-[3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]propyl]carbamate |
InChI |
InChI=1S/C20H33N3O4/c1-20(2,3)27-19(25)23-14-8-7-12-21-13-9-15-22-18(24)26-16-17-10-5-4-6-11-17/h4-6,10-11,21H,7-9,12-16H2,1-3H3,(H,22,24)(H,23,25) |
InChIキー |
SQLHQBBTNALFOQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCCNCCCNC(=O)OCC1=CC=CC=C1 |
正規SMILES |
CC(C)(C)OC(=O)NCCCCNCCCNC(=O)OCC1=CC=CC=C1 |
同義語 |
mu-boc-spermidine N(1)-benzyloxycarbonyl-N(8)-butoxycarbonylspermidine N(1)-Z-N(8)-Boc-spermidine NZBS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


